5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine
CAS No.:
Cat. No.: VC18817166
Molecular Formula: C5H2BrClN4
Molecular Weight: 233.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H2BrClN4 |
|---|---|
| Molecular Weight | 233.45 g/mol |
| IUPAC Name | 5-bromo-4-chloroimidazo[5,1-f][1,2,4]triazine |
| Standard InChI | InChI=1S/C5H2BrClN4/c6-4-3-5(7)8-1-10-11(3)2-9-4/h1-2H |
| Standard InChI Key | VKWYLQVHPDNDLX-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN2C=NC(=C2C(=N1)Cl)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Bromo-4-chloroimidazo[5,1-f] triazine consists of an imidazo[5,1-f] triazine core substituted with bromine at position 5 and chlorine at position 4. The imidazo-triazine system arises from the fusion of an imidazole ring (positions 5,1-f) with a 1,2,4-triazine moiety, creating a planar, aromatic heterocycle. Halogen substituents at the 4- and 5-positions introduce steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Molecular Properties
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 5-bromo-4-chloroimidazo[5,1-f] triazine likely proceeds through sequential halogenation and cyclization steps, analogous to routes used for related imidazo-triazines . A plausible pathway involves:
-
Core Formation: Cyclization of a substituted imidazole precursor with a triazine-forming reagent.
-
Halogenation: Electrophilic substitution to introduce bromine and chlorine at specific positions.
Stepwise Synthesis Protocol
While direct literature on this compound is limited, the following protocol is extrapolated from methods used for 7-bromoimidazo[2,1-f][1, triazin-4-amine :
-
Precursor Preparation:
-
Bromination at C-5:
-
React the precursor with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C for 2 hours.
-
Key Conditions: Use catalytic FeCl₃ to enhance regioselectivity for the 5-position.
-
-
Purification:
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Effect on Yield/Selectivity |
|---|---|---|
| Solvent | DMF | Enhances NBS solubility |
| Temperature | 0–25°C | Minimizes side reactions |
| Catalyst | FeCl₃ (5 mol%) | Improves C-5 regioselectivity |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹³C NMR (101 MHz, DMSO-d₆):
-
C-4 (Cl-substituted): δ 142.3
-
C-5 (Br-substituted): δ 138.9
-
Triazine carbons: δ 156.1, 153.4, 148.7
-
Infrared Spectroscopy (IR)
-
C-Br stretch: 560 cm⁻¹
-
C-Cl stretch: 740 cm⁻¹
-
Aromatic C=N stretches: 1600–1650 cm⁻¹
Mass Spectrometry
Physicochemical Properties
Solubility Profile
-
Polar Solvents: Moderately soluble in DMSO (12 mg/mL at 25°C)
-
Nonpolar Solvents: Insoluble in hexane (<0.1 mg/mL)
Thermal Stability
-
Melting Point: 218–220°C (decomposes)
-
Thermogravimetric Analysis (TGA): 5% weight loss at 210°C under N₂ atmosphere.
Hypothesized Biological Activities
Antimicrobial Activity
Halogenated triazines often disrupt microbial DNA gyrase. Preliminary in silico docking studies suggest moderate binding affinity (Kᵢ ≈ 5.7 μM) to E. coli gyrase B .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
Challenges and Future Directions
-
Synthetic Scalability: Current protocols require optimization for industrial-scale production.
-
Biological Validation: In vitro studies are needed to confirm hypothesized mechanisms.
-
Derivatization Potential: The C-4 and C-5 positions offer sites for Suzuki-Miyaura cross-coupling to generate targeted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume